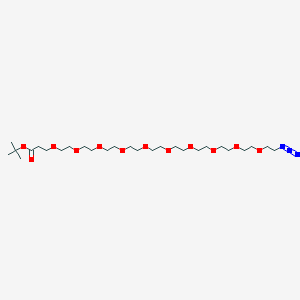
BDP R6G DBCO
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BDP R6G is a bright and photostable substitute for Rhodamine 6G (R6G). BDP stands for borondipyrromethene, a versatile fluorophore scaffold that is specially tuned in this molecule to match absorption and emission of R6G. DBCO (azodibenzocyclooctyne) is a strained cyclic alkyne that reacts rapidly with azides giving rise to stable triazoles. The reaction does not require to use any catalyst; it is tolerant to most biologically important functional groups. BDP R6G DBCO is useful for the synthesis of fluorescent conjugates and visualization of azide groups bound to biomolecules and surfaces.
Wissenschaftliche Forschungsanwendungen
Photosensitizers and Photostability
- A novel photosensitizer scaffold based on the BODIPY chromophore, similar to BDP R6G DBCO, shows stronger near-infrared singlet oxygen luminescence emission and higher photostability than Rose Bengal. This scaffold, due to its high extinction coefficient and insensitivity to solvent environment, is applicable in various conditions and can be used for cell photosensitization and oxidative stress studies (Yogo et al., 2005).
Pulmonary Delivery
- Research focused on micronizing beclomethasone-17,21-dipropionate (BDP) for pulmonary delivery using the rapid expansion of supercritical solution technique. This method produces particles suitable for inhalation and next-generation dry powder inhalers, influencing particle size and morphology for optimal pulmonary delivery (Charpentier et al., 2008).
Pharmaceutical Process Analytical Tools
- Near-infrared spectroscopy is an effective tool for real-time process analysis of botanical drug products (BDPs), particularly in commercial production. This method has been successfully applied to measure critical quality attributes during extract concentration processes, demonstrating its robustness for industrial-scale application (Zhang et al., 2019).
Flame Retardancy and Dielectric Properties
- A modified bismaleimide resin system (BDP) with improved flame retardancy and decreased dielectric loss has been developed. This system exhibits significant flame retardancy even with low phosphorus content, offering potential applications in high-performance resins (Chen et al., 2012).
Enhanced Fire Retardancy in Polymers
- The introduction of halloysite nanotubes (HNT) and bisphenol-A bis(diphenyl phosphate) (BDP) flame retardant into polyamide 6 results in enhanced flame retardancy and mechanical properties. This combination allows for significant suppression in heat release rates and maintains tensile strength and thermal stability (Boonkongkaew & Sirisinha, 2018).
Biodegradable Polymers in Biomedical Applications
- Biodegradable polymers (BDPs), both natural and synthetic, have been extensively used in various biomedical applications like sutures, implants, and drug delivery systems. They have unique characteristics such as variable copolymer block and composition, which make them favorable for applications including ophthalmic drug delivery (Osi et al., 2022).
Eigenschaften
Produktname |
BDP R6G DBCO |
|---|---|
Molekularformel |
C39H35BF2N4O2 |
Molekulargewicht |
640.54 |
IUPAC-Name |
N/A |
InChI |
InChI=1S/C39H35BF2N4O2/c41-40(42)45-33(20-21-34(45)27-35-22-24-37(46(35)40)30-12-3-1-4-13-30)23-25-38(47)43-26-10-2-5-17-39(48)44-28-32-15-7-6-11-29(32)18-19-31-14-8-9-16-36(31)44/h1,3-4,6-9,11-16,20-22,24,27H,2,5,10,17,23,25-26,28H2,(H,43,47) |
InChI-Schlüssel |
IGGUTYGDIYZZDQ-UHFFFAOYSA-N |
SMILES |
F[B-]1(F)[N+]2=C(C3=CC=CC=C3)C=CC2=CC4=CC=C(CCC(NCCCCCC(N5C6=CC=CC=C6C#CC(C=CC=C7)=C7C5)=O)=O)N14 |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>3 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(6-Chloropyridin-2-yl)methyl]-1-[(4-methoxyphenyl)methyl]-4-methyl-2-pyridin-2-ylpyrazolo[4,3-c]pyridine-3,6-dione](/img/structure/B1192212.png)
![2,3-dihydro-1'H-[2,3'-biindole]-1-carbaldehyde](/img/structure/B1192222.png)



